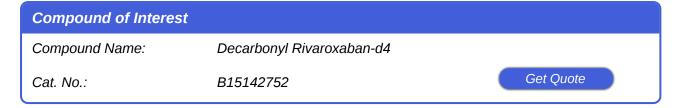


# An In-depth Technical Guide on Decarbonyl Rivaroxaban-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and critical data points relevant to **Decarbonyl Rivaroxaban-d4**, a deuterated analog of a known Rivaroxaban impurity. The information compiled herein is essential for researchers engaged in the development, quality control, and metabolic studies of Rivaroxaban.

## **Compound Profile**

Decarbonyl Rivaroxaban is recognized as an impurity of Rivaroxaban, a potent, direct factor Xa inhibitor used as an anticoagulant. The deuterated form, **Decarbonyl Rivaroxaban-d4**, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry-based methods.

Table 1: Physicochemical Properties of **Decarbonyl Rivaroxaban-d4** 



Property	Value
Chemical Name	5-Chloro-N-[(2R)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl-d4]amino]propyl]-2-thiophenecarboxamide
Synonyms	(R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl-d4)amino)propyl)thiophene-2-carboxamide; Rivaroxaban Related Impurity G-d4; Rivaroxaban Amide Impurity-d4
Molecular Formula	C18D4H16CIN3O4S
Molecular Weight	413.92
CAS Number	Not available
Appearance	Off-White Solid
Solubility	Soluble in DMSO (Slightly), Methanol (Slightly)
Storage	Store at 2-8 °C

## **Analytical Methodologies**

The quantification and characterization of Rivaroxaban and its impurities, including **Decarbonyl Rivaroxaban-d4**, are predominantly achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is widely used for purity and stability testing, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for bioanalytical applications due to its high sensitivity and selectivity.

Table 2: Representative HPLC Method Parameters for Rivaroxaban and Impurity Analysis



Parameter	Description
Column	C18 Thermo ODS Hypersil (4.6 x 250 mm, 5 μm)
Mobile Phase	Acetonitrile and 0.02M monobasic potassium dihydrogen phosphate buffer (pH 2.9) in a 30:70 (v/v) ratio.[1][2]
Flow Rate	1.0 mL/min[1]
Detection Wavelength	249 nm[1]
Injection Volume	15 μL
Column Temperature	Ambient
Diluent	A mixture of methanol and acetonitrile (50:50 v/v) diluted with water (50:50 v/v).[2]

Table 3: Representative LC-MS/MS Method Parameters for Rivaroxaban Quantification

Parameter	Description
Column	C8 column
Mobile Phase	Isocratic elution with a suitable mobile phase (e.g., methanol and ammonium formate buffer).
Flow Rate	1.0 mL/min
Ionization Mode	Positive Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)
Internal Standard	Rivaroxaban-d4
Linear Range	0.5 - 609.3 ng/mL
LLOQ	0.5 ng/mL

## **Experimental Protocols**



This protocol outlines a stability-indicating HPLC method for the separation and quantification of Rivaroxaban and its process-related and degradation impurities.

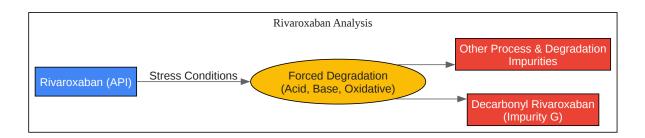
- · Preparation of Mobile Phase:
  - Prepare a 0.02M solution of monobasic potassium dihydrogen phosphate.
  - Adjust the pH to 2.9 using phosphoric acid.
  - Mix the buffer with acetonitrile in a 70:30 (v/v) ratio.
  - Filter the mobile phase through a 0.45 μm membrane filter and degas.
- Preparation of Standard and Sample Solutions:
  - Standard Solution: Accurately weigh and dissolve an appropriate amount of Rivaroxaban reference standard in the diluent to obtain a known concentration.
  - Impurity Stock Solution: Prepare a stock solution containing known concentrations of Decarbonyl Rivaroxaban and other relevant impurities in the diluent.[2]
  - Sample Solution: Accurately weigh and dissolve the test sample (e.g., Rivaroxaban drug substance) in the diluent to a final concentration of approximately 1000 μg/mL.[2]
- Chromatographic Conditions:
  - Set up the HPLC system with the parameters outlined in Table 2.
  - Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Analysis:
  - Inject the diluent (as a blank), followed by the standard solution, impurity-spiked solution, and the sample solution.
  - Record the chromatograms and integrate the peak areas.



- · Calculations:
  - Calculate the percentage of each impurity in the sample using the following formula:

#### **Signaling Pathways and Workflows**

The following diagrams illustrate the logical relationships in the analysis of Rivaroxaban and a typical workflow for impurity characterization.



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